![molecular formula C10H15O2P B14745811 2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Phenylphosphinediyl)diethanol is an organophosphorus compound with the molecular formula C10H15O2P It is characterized by the presence of a phenyl group attached to a phosphine moiety, which is further bonded to two ethanol groups
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-(Phenylphosphinediyl)diethanol can be synthesized through the reaction of phenylphosphine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{CH}_2\text{OH)}_2 ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Phenylphosphinediyl)diethanol involves the use of large-scale reactors where phenylphosphine and ethylene oxide are reacted under optimized conditions. The process may include steps such as purification and distillation to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2,2’-(Phenylphosphinediyl)diethanol can undergo oxidation reactions to form phosphine oxides.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
2,2’-(Phenylphosphinediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-(Phenylphosphinediyl)diethanol involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes or the modification of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2,2’-(Phenylphosphinediyl)dimethanol: Similar structure but with methanol groups instead of ethanol.
Phenylphosphine: Lacks the ethanol groups, making it less versatile in certain reactions.
Uniqueness: 2,2’-(Phenylphosphinediyl)diethanol is unique due to the presence of both phosphine and ethanol groups, which provide a combination of reactivity and functionality that is not found in simpler phosphine compounds. This makes it particularly useful in applications requiring both coordination chemistry and hydroxyl group reactivity.
特性
分子式 |
C10H15O2P |
|---|---|
分子量 |
198.20 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(phenyl)phosphanyl]ethanol |
InChI |
InChI=1S/C10H15O2P/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChIキー |
UJSFGGLNUFABPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
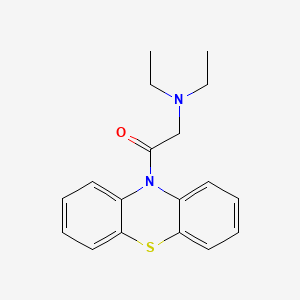

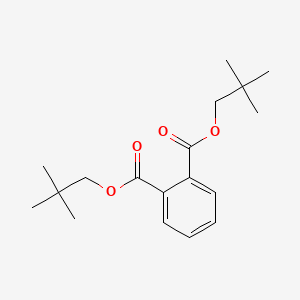
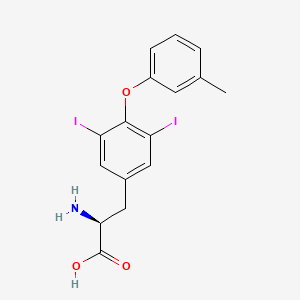
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)

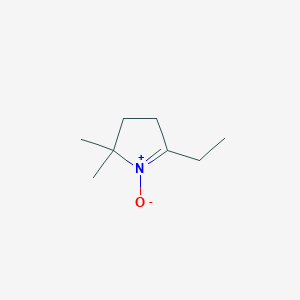

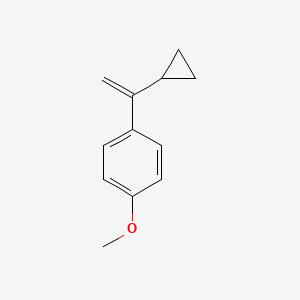
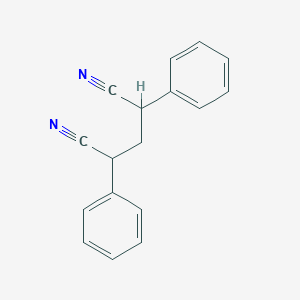

![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
